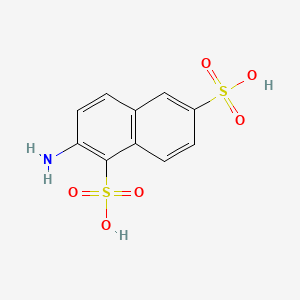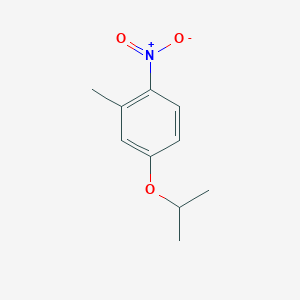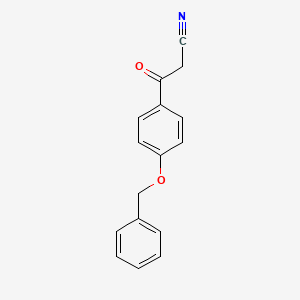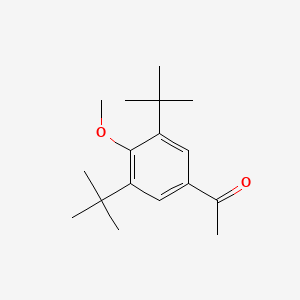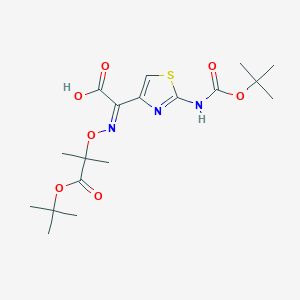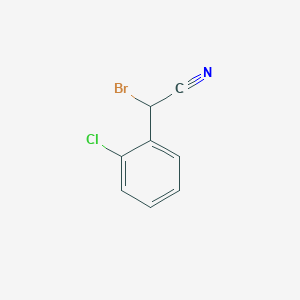
2-bromo-2-(2-chlorophenyl)acetonitrile
Descripción general
Descripción
2-bromo-2-(2-chlorophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, with an acetonitrile group (-CH2CN) as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(2-chlorophenyl)acetonitrile typically involves the bromination of 2-chlorobenzyl cyanide. One common method is the reaction of 2-chlorobenzyl cyanide with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-2-(2-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-bromo-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-2-(2-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorobenzonitrile
- 2-Chloro-4-bromobenzonitrile
- 2-Bromo-3-chlorobenzonitrile
Uniqueness
2-bromo-2-(2-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H5BrClN |
|---|---|
Peso molecular |
230.49 g/mol |
Nombre IUPAC |
2-bromo-2-(2-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |
Clave InChI |
KRRGHWZMBJGPFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
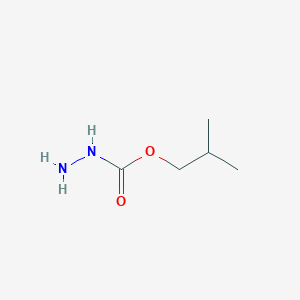
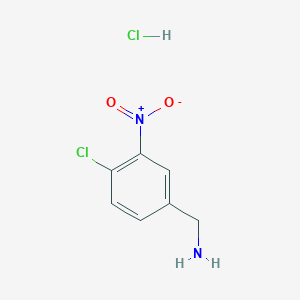


![2-(4-Ethylphenyl)-5-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645927.png)

![1,2,3-Trifluoro-5-[4-(4-methylcyclohexyl)cyclohexyl]benzene](/img/structure/B1645950.png)
